molecular formula C5H3BrN2O3 B1271569 3-Bromo-5-nitropyridin-4-ol CAS No. 31872-65-8

3-Bromo-5-nitropyridin-4-ol

Cat. No. B1271569
CAS RN: 31872-65-8
M. Wt: 218.99 g/mol
InChI Key: IIIJPRRVYYWKQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromo-5-nitropyridin-4-ol involves the reaction of 4-hydroxy-3-nitropyridine with bromine . This reaction is carried out in water at temperatures between 20 and 50°C . After the reaction mixture is heated for a few hours, it is cooled to room temperature and the product is filtered off, washed with water, and dried under vacuum .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-nitropyridin-4-ol is represented by the SMILES string Oc1c(Br)cncc1N+=O . The InChI key for this compound is IIIJPRRVYYWKQW-UHFFFAOYSA-N . The molecular weight of the compound is 218.99 .


Physical And Chemical Properties Analysis

3-Bromo-5-nitropyridin-4-ol is a solid compound . The compound has a high GI absorption and is not a P-gp substrate . It does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound has a Log Kp (skin permeation) of -6.52 cm/s .

Scientific Research Applications

Chemical Reactions and Synthesis

3-Bromo-5-nitropyridin-4-ol is involved in various chemical reactions and synthesis processes. It participates in nucleophilic substitution reactions with amines, leading to unexpected products and nitro-group migration, as demonstrated in studies with 3-bromo-4-nitropyridine (Yao, Blake, & Yang, 2005). This reaction's behavior changes depending on the solvent and base used, highlighting its complexity and potential for creating diverse chemical structures.

Material Science and Physical Properties

In material science, compounds related to 3-Bromo-5-nitropyridin-4-ol are studied for their physical properties. For example, 5-bromo-2-nitropyridine, a structurally similar compound, was prepared via hydrogen peroxide oxidation and extensively studied for its stability in various conditions, which is crucial for large-scale production (Agosti et al., 2017). This research is vital for developing safe and efficient manufacturing processes for related compounds.

Spectroscopy and Molecular Structure Analysis

The study of related nitropyridines through spectroscopic methods like FT-Raman and FT-IR spectra provides insights into their molecular structures and vibrational characteristics (Sundaraganesan et al., 2005). These analyses are crucial for understanding the electronic properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science.

Safety And Hazards

3-Bromo-5-nitropyridin-4-ol is classified as Acute Tox. 4 Oral according to the GHS classification . The compound has a hazard statement of H302 . The safety information suggests avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

properties

IUPAC Name

3-bromo-5-nitro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O3/c6-3-1-7-2-4(5(3)9)8(10)11/h1-2H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIJPRRVYYWKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60953780
Record name 3-Bromo-5-nitropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60953780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-nitropyridin-4-ol

CAS RN

70149-42-7, 31872-65-8
Record name 3-Bromo-5-nitro-4(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70149-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-nitro-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31872-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-nitropyridin-4(1H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID60953780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-hydroxy-5-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
ELP Chekler, TA Khan, R Mamidala, JT Anderson… - Tetrahedron …, 2012 - Elsevier
… Commercially available 3-nitropyridin-4-ol 5 can be selectively brominated 5 to give 3-bromo-5-nitropyridin-4-ol 6. Conversion to the corresponding chloride 7 is accomplished by …
Number of citations: 15 www.sciencedirect.com
A Bade - 2015 - search.proquest.com
… 3-Bromo-5-nitropyridin-4-ol (4.18): To a suspension of 3-nitropyridin-4-ol (558.5 mg, 3.96 mmol) in 6 mL of water was added 0.26 mL bromine (4.99 mmol, 1.26 equiv) dropwise at rt. …
Number of citations: 2 search.proquest.com
L Molyneux - 2014 - theses.ncl.ac.uk
Mitogen-activated protein kinases (MAPKs) play an essential role in the transduction of extracellular signals to cytoplasmic and nuclear effectors. MAP kinase kinases (MEKs/MAPKKs) …
Number of citations: 2 theses.ncl.ac.uk

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